molecular formula C9H11N3S B2401554 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile CAS No. 1864226-24-3

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile

Cat. No.: B2401554
CAS No.: 1864226-24-3
M. Wt: 193.27
InChI Key: IGSULKASSJAYKN-UHFFFAOYSA-N
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Description

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a thiazole ring fused to a piperidine ring with a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile typically involves the reaction of thiazole derivatives with piperidine and a nitrile source. One common method includes the reaction of 2-bromo-thiazole with piperidine-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it can inhibit bacterial DNA gyrase, leading to antibacterial effects. The thiazole ring can also interact with various molecular targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile is unique due to the combination of the thiazole and piperidine rings with a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-7-8-1-4-12(5-2-8)9-11-3-6-13-9/h3,6,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSULKASSJAYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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